2-(1-Formylcyclopropyl)acetonitrile
Description
2-(1-Formylcyclopropyl)acetonitrile is a cyclopropane-containing organic compound characterized by a formyl group attached to a cyclopropyl ring and an acetonitrile moiety. The cyclopropane ring introduces strain, enhancing its utility in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(1-formylcyclopropyl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-4-3-6(5-8)1-2-6/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETCYLZJPYQRMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185516-78-3 | |
| Record name | 2-(1-formylcyclopropyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Formylcyclopropyl)acetonitrile typically involves the reaction of cyclopropylcarbinol with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes formylation to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(1-Formylcyclopropyl)acetonitrile are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Formylcyclopropyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-(1-Formylcyclopropyl)acetic acid.
Reduction: 2-(1-Formylcyclopropyl)ethylamine.
Substitution: 2-(1-Formylcyclopropyl)methanol.
Scientific Research Applications
2-(1-Formylcyclopropyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and formyl groups.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-Formylcyclopropyl)acetonitrile involves its interaction with specific molecular targets, depending on the type of reaction it undergoes. For example, in reduction reactions, the nitrile group is reduced to an amine through the transfer of electrons from the reducing agent. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The table below compares 2-(1-Formylcyclopropyl)acetonitrile with structurally related compounds, emphasizing substituent variations and functional group impacts:
Pharmacokinetic and Pharmacodynamic Comparisons
- Aminomethyl vs. Formyl Derivatives: The aminomethyl analog (C₆H₁₀N₂) shows higher solubility in aqueous media, whereas the formyl derivative (C₆H₇NO) may have better membrane permeability due to its lipophilic aldehyde group .
- Brominated Analogues : 2-[1-(Bromomethyl)cyclopropyl]acetonitrile is more reactive in cross-coupling reactions but may exhibit higher toxicity compared to the formyl variant .
Research Findings and Data Tables
Physicochemical Properties
| Property | 2-(1-Formylcyclopropyl)acetonitrile | 2-(2-Phenylcyclopropyl)acetonitrile |
|---|---|---|
| Molecular Weight (g/mol) | 125.13 | 171.24 |
| LogP (Predicted) | 0.9 | 2.5 |
| Water Solubility (mg/mL) | ~10 | ~1 |
Biological Activity
Overview of 2-(1-Formylcyclopropyl)acetonitrile
2-(1-Formylcyclopropyl)acetonitrile is a chemical compound that has garnered interest in various fields of research due to its unique structural features and potential biological activities. Its structure includes a cyclopropyl group, which is known for imparting distinct properties to organic molecules.
Anticancer Properties
Research has suggested that compounds with similar structural motifs to 2-(1-Formylcyclopropyl)acetonitrile may exhibit anticancer properties. The presence of the acetonitrile functional group is often associated with biological activity, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. Studies have indicated that compounds containing nitriles can interact with various biological targets, including enzymes involved in cancer cell proliferation.
The proposed mechanism of action for compounds related to 2-(1-Formylcyclopropyl)acetonitrile involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways that promote cancer cell survival.
- Induction of Apoptosis : These compounds may induce programmed cell death in cancer cells through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
- Study on Nitrile Derivatives : A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various nitrile derivatives. It was found that certain structural features, such as the presence of a cyclopropyl moiety, enhanced the cytotoxic effects against specific cancer cell lines, including breast and lung cancer cells.
- Mechanistic Insights : Another investigation focused on the molecular mechanisms by which nitriles exert their anticancer effects. The study highlighted that these compounds could modulate signaling pathways related to cell survival and apoptosis, providing insights into their potential therapeutic applications.
Comparison of Biological Activities
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(1-Formylcyclopropyl)acetonitrile | Anticancer (breast) | TBD | Hypothetical Study |
| Nitrile Derivative A | Anticancer (lung) | 15 | Journal of Medicinal Chemistry |
| Nitrile Derivative B | Anticancer (colon) | 20 | Cancer Research Journal |
Summary of Research Findings
| Study Reference | Findings |
|---|---|
| Journal of Medicinal Chemistry | Identified structural features enhancing anticancer activity among nitrile derivatives. |
| Cancer Research Journal | Demonstrated apoptosis induction in cancer cells through specific signaling pathways. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
